

SPANphos Coordination Chemistry: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SPANphos

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Introduction: **SPANphos** is a C₂-symmetric, trans-spanning diphosphane ligand renowned for its rigid spirobichroman backbone. This unique structural feature imparts a well-defined chiral cavity upon coordination to a metal center, making it a valuable ligand in asymmetric catalysis. This guide provides an in-depth overview of the coordination chemistry of **SPANphos**, including the synthesis of its key metal complexes and its applications in catalysis, with a focus on detailed experimental protocols and quantitative data.

Core Concepts in SPANphos Coordination

SPANphos is distinguished by its rigid C₂-symmetric framework which pre-organizes the phosphine donor groups for trans-coordination.^[1] This results in the formation of a chiral pocket over one face of the metal complex, a critical feature for stereochemical control in catalytic reactions.^[1] While predominantly forming trans-coordinated square planar complexes with metals such as palladium(II) and platinum(II), **SPANphos** can also exhibit cis-chelation, for instance, with rhodium(I) in the presence of a cis-enforcing ligand like norbornadiene (nbd).^[2] Computational studies have shown that the trans-isomer is generally more stable.^[2]

Synthesis of SPANphos and its Metal Complexes

The synthesis of **SPANphos** is achieved in a three-step sequence starting from readily available reagents.^[2] The coordination of **SPANphos** to various metal centers affords a range of catalytically active complexes.

Experimental Protocols

Synthesis of **SPANphos** Ligand: The synthesis of **SPANphos** proceeds via a three-step process:

- Synthesis of 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane: An acid-catalyzed reaction between p-cresol and acetone yields the spirobichromane backbone.^[2]
- Bromination: The spirocycle is halogenated using N-bromosuccinimide.^[2]
- Phosphination: A lithium-bromide exchange using n-BuLi is followed by treatment with chlorodiphenylphosphine to yield the final **SPANphos** ligand.^[2]

A simplified workflow for the synthesis of the **SPANphos** ligand.

Synthesis of [PtCl₂(**SPANphos**)]: A general method for the synthesis of [PtCl₂(diphosphine)] complexes involves the reaction of a platinum(II) precursor with the diphosphine ligand.

- Procedure: To a solution of a suitable platinum(II) precursor, such as [PtCl₂(cod)] (cod = 1,5-cyclooctadiene), in a chlorinated solvent like dichloromethane, a solution of one equivalent of **SPANphos** in the same solvent is added. The reaction mixture is stirred at room temperature until the formation of the product is observed, which can then be isolated by precipitation with a non-polar solvent and purified by recrystallization.

Synthesis of [Rh(nbd)(**SPANphos**)]BF₄: The synthesis of this rhodium(I) complex typically involves the displacement of a weakly coordinated ligand from a rhodium precursor.

- Procedure: A solution of [Rh(nbd)₂]BF₄ in a suitable solvent such as dichloromethane is treated with a solution of one equivalent of **SPANphos**. The reaction is typically stirred at room temperature. The product can be isolated by precipitation upon the addition of a less polar solvent, followed by washing and drying under vacuum.

Catalytic Applications of **SPANphos** Complexes

SPANphos-metal complexes have demonstrated significant activity and selectivity in various catalytic transformations.

Palladium-Catalyzed Asymmetric Fluorination

A key application of **SPANphos** is in the palladium-catalyzed enantioselective fluorination of α -cyanoacetates. The in-situ generated $\text{Pd}(\text{OAc})_2$ -**SPANphos** complex effectively catalyzes the reaction between various α -cyanoacetates and N-fluorobenzenesulfonimide (NFSI).

Experimental Protocol for Asymmetric Fluorination:

- **Catalyst Precursor Preparation:** In a glovebox, a solution of $\text{Pd}(\text{OAc})_2$ and the enantiopure **SPANphos** ligand in a suitable solvent is stirred to form the active catalyst.
- **Catalytic Reaction:** The α -cyanoacetate substrate is dissolved in a solvent, and the catalyst solution is added, followed by the addition of N-fluorobenzenesulfonimide. The reaction is stirred at a specific temperature until completion.
- **Work-up and Analysis:** The reaction mixture is then purified, typically by column chromatography, to isolate the fluorinated product. The enantiomeric excess is determined by chiral HPLC analysis.

Quantitative Data for Asymmetric Fluorination:

Substrate (α -cyanoacetate)	Yield (%)	Enantiomeric Excess (ee, %)
Ethyl 2-cyano-2-phenylacetate	-	up to 93 ^[2]

(Note: Comprehensive quantitative data from the primary literature was not available at the time of this guide's compilation.)

Rhodium-Catalyzed Methanol Carbonylation

Dinuclear rhodium complexes of **SPANphos** have shown high reactivity in the carbonylation of methanol.

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